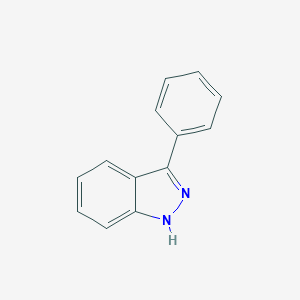

3-フェニル-1H-インダゾール

概要

説明

3-Phenyl-1H-indazole is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a pyrazole ring This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

科学的研究の応用

3-phenyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

作用機序

Target of Action

The primary target of 3-phenyl-1H-indazole is the Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction from various cytokine receptors to the nucleus, influencing cell proliferation, survival, and inflammatory responses .

Mode of Action

It’s known that indazole derivatives can inhibit cell growth, causing a block in the g0–g1 phase of the cell cycle . This suggests that 3-phenyl-1H-indazole may interact with its target, JAK2, to disrupt normal cell cycle progression and inhibit cell growth .

Biochemical Pathways

The biochemical pathways affected by 3-phenyl-1H-indazole are likely related to the JAK-STAT signaling pathway, given the compound’s target. This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .

Result of Action

3-phenyl-1H-indazole has been found to exhibit significant antiproliferative activity, particularly against certain cancer cell lines . It inhibits cell growth at concentrations lower than 1 μM, making it a potential candidate for further investigation in cancer therapy .

生化学分析

Biochemical Properties

Indazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the indazole derivative .

Cellular Effects

Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common method involves the cyclization of 2-phenylhydrazonobenzaldehyde under acidic conditions. Another approach is the copper-catalyzed cyclization of 2-phenylhydrazonobenzonitrile in the presence of oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of 3-phenyl-1H-indazole typically involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) is common in these processes .

化学反応の分析

Types of Reactions: 3-phenyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation using halogens (e.g., chlorine, bromine), nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products: The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of 3-phenyl-1H-indazole .

類似化合物との比較

1H-Indazole: Lacks the phenyl group at the third position, resulting in different chemical properties and biological activities.

2-Phenyl-1H-indazole: The phenyl group is positioned differently, affecting its reactivity and applications.

3-Methyl-1H-indazole: Substitution with a methyl group instead of a phenyl group alters its chemical behavior.

Uniqueness: 3-phenyl-1H-indazole is unique due to the presence of the phenyl group at the third position, which enhances its stability and reactivity. This structural feature contributes to its diverse applications in medicinal chemistry and material science .

生物活性

3-Phenyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-phenyl-1H-indazole, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Antimicrobial Activity

Antitubercular Activity

Research has demonstrated that 3-phenyl-1H-indazole derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis (Mtb). One study synthesized a series of 1H-indoles, including 3-phenyl-1H-indole, which showed an MIC value of 8.4 µM against the H37Rv strain of Mtb. Notably, this compound displayed bactericidal activity at concentrations close to its MIC and was effective against multidrug-resistant strains without cross-resistance with first-line drugs .

Antifungal Activity

The compound also exhibits significant antifungal properties. A study evaluated various derivatives of 3-phenyl-1H-indazole against Candida albicans, Candida glabrata, and Candida tropicalis. Among the tested compounds, those with an N,N-diethylcarboxamide substituent demonstrated the highest activity against both miconazole-susceptible and resistant strains of C. glabrata. The most effective derivative showed broad-spectrum anticandidal activity at concentrations as low as 100 µM .

Anticancer Activity

In Vitro Antiproliferative Effects

3-Phenyl-1H-indazole derivatives have been assessed for their antiproliferative effects against various cancer cell lines. A series of synthesized compounds were tested against 60 human cancer cell lines derived from multiple tumor types, including lung, colon, and leukemia. The most active compounds exhibited inhibitory effects at concentrations lower than 1 µM, indicating strong potential for anticancer applications .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10d | SR leukemia | 0.0153 | G0-G1 phase block |

| 10e | Various | <1 | Cell cycle modulation |

Pharmacological Properties

The pharmacological profile of 3-phenyl-1H-indazole includes anti-inflammatory and neuroprotective activities. Its structural characteristics allow it to interact with various biological targets, which contributes to its diverse therapeutic potential.

Case Studies

- Antimycobacterial Study : In a detailed pharmacodynamic model analysis, a specific derivative (3r) demonstrated strong time-dependent bactericidal activity against Mtb. The study indicated that at concentrations of 0.5 × MIC and 1.0 × MIC, it maintained effective control over bacterial regrowth over a period of three weeks .

- Antifungal Evaluation : In another case study focusing on antifungal activity, derivatives showed varying degrees of inhibition against C. albicans and resistant strains of C. glabrata. The results highlighted the potential for developing new antifungal agents based on the 3-phenyl-1H-indazole scaffold .

特性

IUPAC Name |

3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBKCOLSUUYOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306243 | |

| Record name | 3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13097-01-3 | |

| Record name | 13097-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。